Diethyl 2-acetamido-2-phenethylmalonate Diethyl 2-acetamido-2-phenethylmalonate
Brand Name: Vulcanchem
CAS No.: 5463-92-3
VCID: VC20763111
InChI: InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19)
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C
Molecular Formula: C17H23NO5
Molecular Weight: 321.4 g/mol

Diethyl 2-acetamido-2-phenethylmalonate

CAS No.: 5463-92-3

Cat. No.: VC20763111

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-acetamido-2-phenethylmalonate - 5463-92-3

CAS No. 5463-92-3
Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
IUPAC Name diethyl 2-acetamido-2-(2-phenylethyl)propanedioate
Standard InChI InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19)
Standard InChI Key VRDSDOBEYJYDLA-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C
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Diethyl 2-acetamido-2-phenethylmalonate (CAS 5463-92-3) is a specialized organic compound primarily used as a key intermediate in pharmaceutical synthesis. With a molecular formula of C17H23NO5\text{C}_{17}\text{H}_{23}\text{NO}_5 and a molecular weight of 321.37 g/mol, this malonate derivative exhibits distinct physicochemical properties and reactivity patterns that make it valuable in synthetic chemistry .

Synthesis Methods

Alkylation of Diethyl Acetamidomalonate

A common route involves the reaction of diethyl acetamidomalonate with phenethyl bromide in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base :

Diethyl acetamidomalonate+Phenethyl bromideCs2CO3,65CDiethyl 2-acetamido-2-phenethylmalonate\text{Diethyl acetamidomalonate} + \text{Phenethyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \, 65^\circ \text{C}} \text{Diethyl 2-acetamido-2-phenethylmalonate}

Yield: 75% .

Friedel-Crafts Acylation Pathway

An alternative method employs Friedel-Crafts acylation of phenethyl derivatives with octanoyl chloride in the presence of AlCl3\text{AlCl}_3, followed by malonate coupling .

Pharmaceutical Applications

Intermediate for Fingolimod (FTY720)

This compound is critical in synthesizing fingolimod, a sphingosine-1-phosphate receptor modulator used to treat multiple sclerosis :

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the malonate ester to a diol .

  • Acetylation: The diol is acetylated to form intermediates for further functionalization .

  • Hydrolysis: Final hydrolysis with lithium hydroxide (LiOH\text{LiOH}) yields fingolimod .

Key Reaction Steps:

Diethyl 2-acetamido-2-phenethylmalonateNaBH4Diol intermediateAcetylationAcetylated productLiOHFingolimod\text{Diethyl 2-acetamido-2-phenethylmalonate} \xrightarrow{\text{NaBH}_4} \text{Diol intermediate} \xrightarrow{\text{Acetylation}} \text{Acetylated product} \xrightarrow{\text{LiOH}} \text{Fingolimod}

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